What are the chemical properties of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester?
What are the chemical properties of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester, a key building block in modern medicinal chemistry.
Chemical Properties
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester is a white to light yellow crystalline powder.[1] It is a stable derivative of pyrazole boronic acid, offering enhanced stability and ease of handling in various organic transformations.[2]
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₇BN₂O₂ | [3] |
| Molecular Weight | 208.07 g/mol | [3] |
| Melting Point | 59-64 °C | |
| Boiling Point | 308.3±15.0 °C (Predicted) | [3] |
| Appearance | White to light yellow crystal powder | [1] |
| Solubility | Slightly soluble in water. Soluble in chloroform and methanol. | [3][4] |
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃): δ 7.77 (s, 1H), 7.65 (s, 1H), 3.91 (s, 3H), 1.31 (s, 12H).[5]
¹³C NMR (101 MHz, CDCl₃): δ 143.5, 128.8, 83.2, 36.5, 24.9. The carbon attached to boron is often not observed due to quadrupolar relaxation.[6][7]
Mass Spectrometry (EI-MS): Key fragments can be observed corresponding to the loss of methyl and pinacol groups.
Experimental Protocols
Synthesis of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
A common synthetic route involves the methylation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.[1]
Materials:
-
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
Sodium hydride (NaH)
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 eq) in anhydrous THF, add sodium hydride (2.0 eq) portion-wise at 0 °C under an inert atmosphere.
-
Add methyl iodide (2.0 eq) dropwise to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product.[1]
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a versatile reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce the 1-methylpyrazole moiety onto various scaffolds.[4]
Materials:
-
Aryl or heteroaryl halide (e.g., 3-chloropyridine derivative) (1.0 eq)
-
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester (2.0 eq)
-
Palladium catalyst (e.g., Pd(P(tBu)₃)₂) (0.05 eq)
-
Base (e.g., KF) (2.2 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, combine the aryl halide, 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester, palladium catalyst, and base under an inert atmosphere.
-
Add anhydrous DMF and degas the mixture.
-
Heat the reaction to 100 °C and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., MTBE) and aqueous HCl.
-
Separate the layers and perform further extraction and purification as needed for the specific product.[8]
Applications in Drug Development
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester is a crucial intermediate in the synthesis of several targeted therapies, particularly kinase inhibitors.
Synthesis of JAK2, TGF-β, and c-Met Kinase Inhibitors
This pyrazole boronate is a key building block for synthesizing inhibitors of Janus kinase 2 (JAK2), Transforming growth factor-beta (TGF-β) receptor, and Mesenchymal-epithelial transition factor (c-Met) kinase.[4] These kinases are implicated in various cancers and myeloproliferative disorders.
Caption: General workflow for kinase inhibitor synthesis.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors. Aberrant activation of this pathway, often through mutations in JAK2, is a hallmark of myeloproliferative neoplasms. Inhibitors synthesized using the title compound can block this signaling.
Caption: Inhibition of the JAK-STAT signaling pathway.
TGF-β Signaling Pathway
The TGF-β signaling pathway is involved in cell growth, differentiation, and apoptosis. Its dysregulation is linked to cancer and fibrosis.
Caption: Inhibition of the TGF-β signaling pathway.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase, upon binding its ligand HGF, activates downstream pathways involved in cell proliferation, migration, and invasion. Its overactivation is a driver in many cancers.
Caption: Inhibition of the c-Met signaling pathway.
Safety and Handling
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[4] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated area or a fume hood. Store in a cool, dry place away from oxidizing agents.
Conclusion
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester is a valuable and versatile reagent in organic synthesis, particularly for the construction of pharmaceutically active compounds. Its stability and reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for medicinal chemists and drug development professionals targeting a range of diseases through kinase inhibition. Proper handling and understanding of its chemical properties are essential for its safe and effective use in the laboratory.
References
- 1. 1-Methyl-4-pyrazole boronic acid pinacol ester | 761446-44-0 [chemicalbook.com]
- 2. odp.library.tamu.edu [odp.library.tamu.edu]
- 3. 1-Methyl-4-pyrazole boronic acid pinacol ester CAS#: 761446-44-0 [m.chemicalbook.com]
- 4. 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 1-Methyl-4-pyrazole boronic acid pinacol ester synthesis - chemicalbook [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. electronicsandbooks.com [electronicsandbooks.com]
